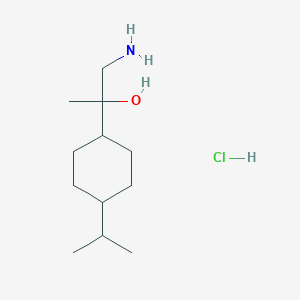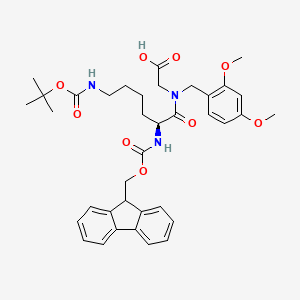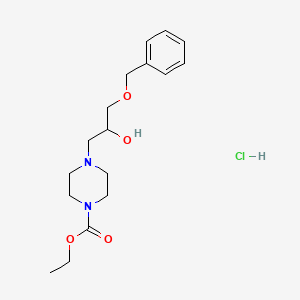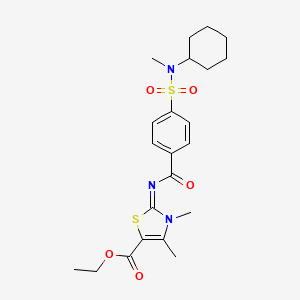
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the related compound “1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride” is represented by the SMILES stringOC(CN)(C)C(C=C1)=CC=C1OC.Cl . The empirical formula is C10H15NO2 · HCl and the molecular weight is 217.69 . Physical And Chemical Properties Analysis
The related compound “1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride” is a solid . For the similar compound 1-Aminopropan-2-ol, it has a density of0.973 g/mL at 18 °C, a melting point of 1.74 °C, and a boiling point of 159.46 °C . It is soluble in water and also soluble in alcohol, ether, acetone, benzene .
Applications De Recherche Scientifique
Overview of Applications
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride plays a pivotal role in a wide array of scientific research fields, particularly emphasizing its utility in biochemical and pharmacological studies. Although direct studies on this compound are scarce, insights can be drawn from related research on structurally similar compounds and their biochemical mechanisms, applications in drug development, and roles in understanding cellular processes.
Biochemical Significance and Research Potential
In the realm of cancer research, compounds like 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) have been explored for their antitumor efficacy in several cancer models. FTY720's action, while initially noted for its immunosuppressive effects, also shows potential in cancer therapy through S1PR-independent mechanisms. This suggests that structurally related compounds, such as 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride, might hold untapped therapeutic potential warranting further investigation (Li Zhang et al., 2013).
Environmental and Analytical Applications
Another aspect of research focuses on volatile organic compounds (VOCs) and their detection through innovative research methodologies. Compounds related to 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride serve as biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). This showcases the compound's relevance in non-invasive diagnostic techniques, highlighting its versatility beyond mere pharmacological applications (K. Van Malderen et al., 2020).
Potential in Drug Development and Therapeutics
The exploration of chitosan and its derivatives, including those related to 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride, opens new avenues in antimicrobial and biopolymer research. Chitosan's unique chemical structure and biological properties, such as biocompatibility and physical stability, pave the way for its application in various biomedical and technical fields, underlining the broader implications of research on related compounds (D. Raafat & H. Sahl, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13;/h9-11,14H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYILJDPBRUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)



![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)

![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)